Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a tetrahydro-2H-pyran ring, and a carbamate functional group. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in its application as a biochemical probe and in drug development .
Comparison with Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom, commonly used as a protecting group in organic synthesis.
Benzyl carbamate: A simpler analog without the tetrahydro-2H-pyran ring, used in various synthetic applications.
Uniqueness: Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to the presence of both the tetrahydro-2H-pyran ring and the carbamate functional group. This combination imparts specific chemical properties and reactivity, making it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl N-(oxan-4-ylmethyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c16-14(15-10-12-6-8-17-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,15,16) |
InChI Key |
DJBITRACLNWKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.